Ortho‑Substitution Modulation of Cytotoxicity: 2,4‑Dimethyl vs. 2‑Methyl, 2‑OCH₃, and Unsubstituted Benzylidene Analogs in Leukemia/Lymphoma Panels
In a direct head‑to‑head comparison within the same publication, the 2,4‑dimethyl‑substituted BAP (compound 1l, the target compound's direct NH‑piperidone structural congener) was evaluated alongside thirteen ortho‑/meta‑substituted analogs against human Molt4/C8 (T‑lymphoblast), CEM (T‑lymphoblast), and murine L1210 (leukemia) cell lines [1]. Compound 1l displayed IC₅₀ values of 5.08 μM (Molt4/C8), 6.79 μM (CEM), and 26.0 μM (L1210), establishing a quantifiable potency rank that differentiates it from the mono‑2‑methyl analog 1k (IC₅₀ 1.59, 1.62, 8.59 μM) and the 2‑methoxy analog 1m (IC₅₀ 0.73, 0.91, 0.90 μM) [1]. The addition of a second methyl group at the 4‑position (1k → 1l) attenuated potency by approximately 3‑fold across all three cell lines, while the unsubstituted benzylidene reference 2c showed intermediate activity (IC₅₀ 1.67, 1.70, 7.96 μM) [1]. This SAR demonstrates that the 2,4‑dimethylphenyl substitution pattern yields a distinct and predictable potency tier, enabling researchers to rationally select this compound for applications requiring intermediate cytotoxicity balanced against tumor‑selectivity considerations.
| Evidence Dimension | Cytotoxic potency (IC₅₀) in human T‑lymphoblast (Molt4/C8, CEM) and murine leukemia (L1210) cells |
|---|---|
| Target Compound Data | 1l (2,4‑(CH₃)₂): Molt4/C8 IC₅₀ = 5.08 ± 4.30 μM; CEM IC₅₀ = 6.79 ± 1.66 μM; L1210 IC₅₀ = 26.0 ± 9.0 μM |
| Comparator Or Baseline | 1k (2‑CH₃): 1.59, 1.62, 8.59 μM; 1m (2‑OCH₃): 0.73, 0.91, 0.90 μM; 2c (H): 1.67, 1.70, 7.96 μM |
| Quantified Difference | 1l is 3.2‑fold less potent than 1k (Molt4/C8); 7.0‑fold less potent than 1m; 3.0‑fold less potent than 2c |
| Conditions | Molt4/C8, CEM, and L1210 cell lines; cytotoxicity assay (unspecified endpoint); data from Table 1 of Karki et al. 2024 |
Why This Matters
For procurement decisions, the documented intermediate potency tier of the 2,4‑dimethylphenyl substitution pattern fills a specific SAR niche that is distinct from both high‑potency ortho‑methoxy and lower‑potency ortho,ortho‑dihalogen analogs, enabling researchers to select this compound precisely when the desired biological window requires attenuated acute cytotoxicity while retaining the bis‑α,β‑unsaturated ketone electrophilic warhead.
- [1] Karki SS, Das U, Balzarini J, De Clercq E, Sakagami H, Uesawa Y, Roayapalley PK, Dimmock JR. Does Ortho‑Substitution Enhance Cytotoxic Potencies in a Series of 3,5‑Bis(benzylidene)‑4‑piperidones? Medicines. 2024;11(8):19. Table 1, compounds 1k, 1l, 1m, 2c. View Source
